

Electrophysiological profile of Alinidine hydrobromide

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An In-depth Technical Guide to the Electrophysiological Profile of **Alinidine Hydrobromide**

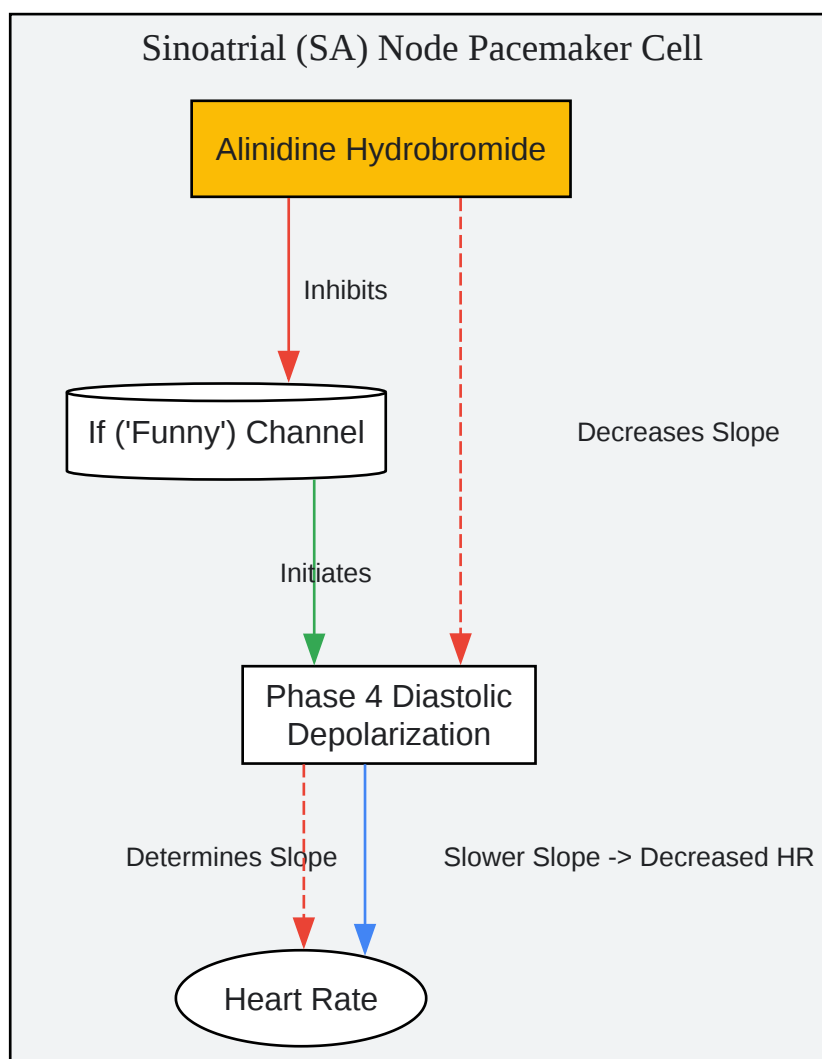
Introduction

Alinidine hydrobromide (formerly ST 567) is a pharmacological agent developed in the 1970s as a specific bradycardic, or heart rate-lowering, drug. As an N-allyl derivative of clonidine, its primary therapeutic potential was investigated for conditions such as angina pectoris, where a reduction in heart rate could alleviate myocardial oxygen demand. Unlike beta-blockers or calcium channel antagonists, Alinidine was designed to selectively target the pacemaker activity of the sinoatrial (SA) node without significantly affecting myocardial contractility, blood pressure, or atrioventricular conduction at therapeutic doses.[1][2] This document provides a comprehensive overview of the electrophysiological properties of Alinidine, detailing its mechanism of action, effects on various cardiac tissues and ion channels, and the experimental methodologies used for its characterization.

Primary Mechanism of Action: Inhibition of the Pacemaker "Funny" Current (If)

The principal mechanism underlying Alinidine's bradycardic effect is the inhibition of the hyperpolarization-activated inward current, known as the "funny" current (If) or Ih in non-cardiac tissues.[3][4] This current plays a pivotal role in the spontaneous diastolic depolarization (Phase 4) of the action potential in SA node cells, which governs the intrinsic heart rate.

- **Role of I_f in Pacemaking:** The I_f current is a mixed sodium-potassium current that slowly activates upon hyperpolarization at the end of one action potential. This inward flow of positive ions initiates the gradual depolarization of the cell membrane, driving it towards the threshold required to trigger the next action potential.
- **Alinidine's Effect:** Alinidine directly blocks the I_f channel. This inhibition is voltage-dependent and is most pronounced within the potential range where diastolic depolarization occurs.[3] By reducing the I_f current, Alinidine decreases the slope of the phase 4 diastolic depolarization.[5][6][7] This action prolongs the time it takes for the membrane potential to reach the firing threshold, thereby extending the cardiac cycle and resulting in a dose-dependent reduction in heart rate.[4]



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Caption: Mechanism of Alinidine-induced bradycardia in SA node cells.

Effects on Specific Cardiac Ion Channels

While the primary target of Alinidine is the I_f current, studies have revealed that it is not entirely specific and can affect other ion channels, particularly at higher concentrations. This lack of absolute specificity contributed to the cessation of its development.^[8]

- **Slow Inward Current (I_s / $I_{Ca,L}$):** Voltage clamp experiments on rabbit SA node cells have demonstrated that Alinidine can suppress the slow inward L-type calcium current in a dose-dependent manner.^[4] This action could contribute to its negative chronotropic effect and may be responsible for the negative inotropic properties observed at higher doses.^[9]
- **Outward Potassium Current (I_K):** Alinidine has been shown to dose-dependently suppress the outward potassium current (I_K), which is responsible for repolarization.^[4] This effect leads to a prolongation of the action potential duration and a delayed repolarization, particularly in the SA node and atrial fibers.^{[5][6]}
- **Anion-Selective Channels:** Some studies have suggested that Alinidine may restrict current through anion-selective channels, and this action could contribute to its effect on diastolic depolarization.^[7]

The following table summarizes the known effects of Alinidine on key cardiac ion channels.

Ion Channel/Current	Primary Location	Effect of Alinidine	Consequence	Reference
If (Funny Current)	SA Node, Purkinje Fibers	Inhibition	Decreased slope of diastolic depolarization; bradycardia	[3],[4]
Is (Slow Inward Ca ²⁺ Current)	SA Node, Atria, Ventricles	Suppression (dose-dependent)	Negative chronotropy; potential for negative inotropy	[4],[8]
IK (Outward K ⁺ Current)	SA Node, Atria, Ventricles	Suppression (dose-dependent)	Prolonged action potential duration and repolarization	[4],[8]
Fast Na ⁺ Current	Atria, Ventricles, Purkinje	No significant effect at therapeutic concentrations	Lack of effect on cardiac conduction velocity	[10],[7]

Quantitative Electrophysiological Data

Clinical and preclinical studies have quantified the effects of Alinidine on various electrophysiological parameters. The data highlights its primary action on the SA node with less pronounced effects on other cardiac tissues.

Parameter	Species	Dose / Concentration	Observed Effect	Reference(s)
Sinus / Heart Rate	Conscious Dog	0.5 - 2 mg/kg i.v.	▼ up to 43% decrease	[11]
Human	40 mg i.v.	▼ 19.2% decrease (max)	[12]	
Human (Angina)	40 mg t.i.d.	▼ Significant decrease at rest and during exercise	[13],[14]	
Corrected Sinus Node Recovery Time (CSRT)	Conscious Dog	1 - 2 mg/kg i.v.	▲ up to 71% increase	[11]
Human (with autonomic blockade)	40 mg i.v.	▲ Increased from 165 to 427 ms	[13],[15]	
Atrial Effective Refractory Period (AERP)	Conscious Dog	0.5 - 2 mg/kg i.v.	▲ up to 33% increase	[11]
Rabbit	2.9 µM	▲ ~10% increase	[6]	
AV Nodal Wenckebach Point	Conscious Dog	0.5 - 2 mg/kg i.v.	▼ up to 33% decrease	[11]
AV & Intraventricular Conduction (PQ, QRS)	Human	40 mg i.v.	↔ No significant alteration	[13],[12]
QTc Interval	Human	40 mg i.v.	↔ No significant alteration	[12]

Action Potential Duration (APD)	Rabbit SA Node	0.7-14.3 μ M	▲ Prolonged, especially the terminal part	[5]
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(▲ = Increase; ▼ = Decrease; ↔ = No significant change)

Experimental Protocols

The characterization of Alinidine's electrophysiological profile has relied on a range of established experimental techniques, from single-cell analysis to in vivo human studies.

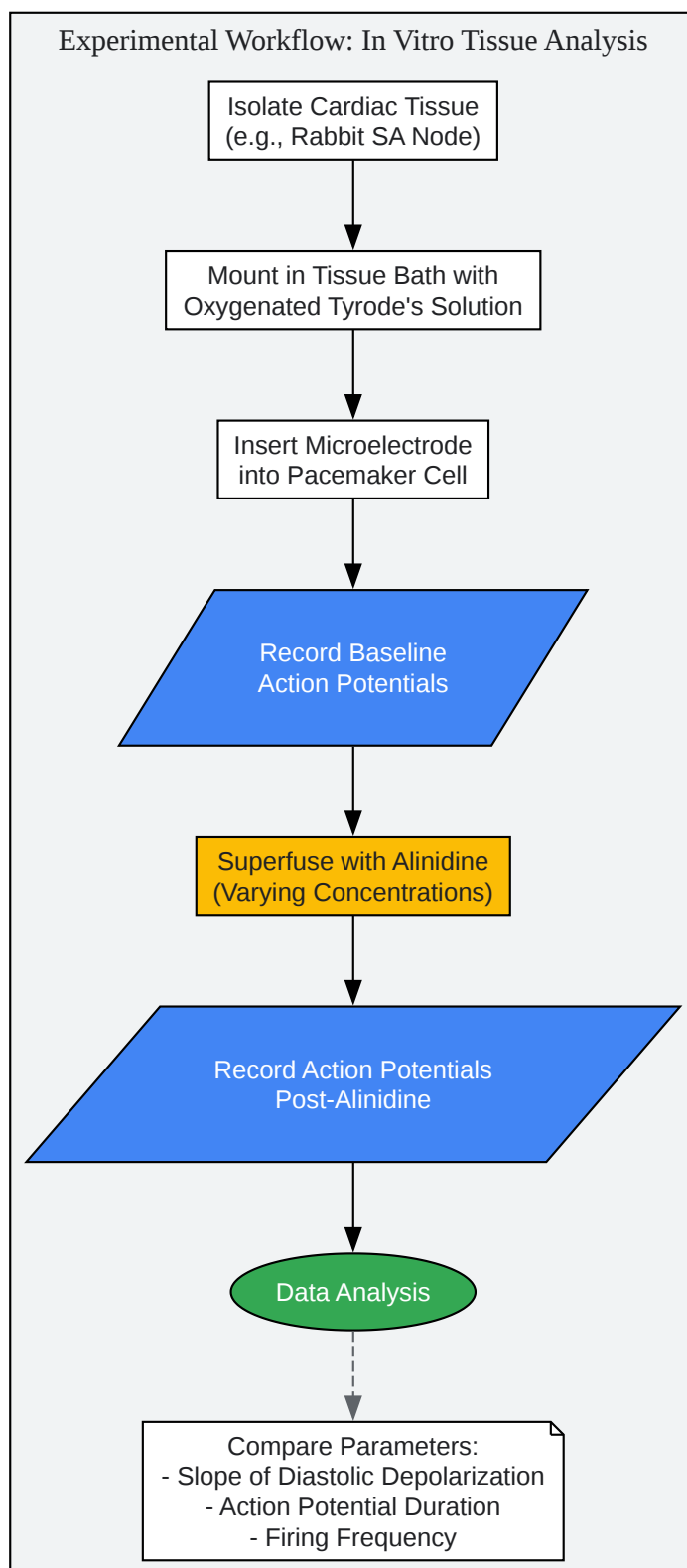
In Vitro Single-Cell & Tissue Preparations

- Objective: To directly measure the effects of Alinidine on cellular action potentials and specific ion currents.
- Methodology:
 - Tissue Isolation: Hearts are excised from animal models (e.g., rabbit, guinea pig). Specific regions like the SA node, atrial muscle, or ventricular papillary muscle are carefully dissected and placed in a tissue bath.[5][6] For single-cell studies, enzymatic digestion is used to isolate individual myocytes.[3][4]
 - Superfusion: The preparation is continuously superfused with a temperature-controlled, oxygenated Tyrode's solution to maintain viability.
 - Electrophysiological Recording:
 - Microelectrode Technique: A sharp glass microelectrode is inserted into a single cell to record transmembrane action potentials. Parameters such as amplitude, rate of rise (V_{max}), duration (APD), and the slope of diastolic depolarization are measured before and after the application of Alinidine to the superfusate.[6][10]
 - Voltage Clamp Technique: This method, applied to single isolated cells, allows for the measurement of specific ion currents (e.g., I_f , I_s , I_K). The cell membrane potential is "clamped" at a set level, and the current required to maintain that potential is recorded, providing a direct measure of ion flow through open channels. The protocol is repeated

at various potentials and after drug application to determine the effect on channel conductance and kinetics.[3][4]

In Vivo Electrophysiological Studies

- Objective: To assess the effects of Alinidine on the entire cardiac conduction system in a living organism.
- Methodology:
 - Subject Preparation: Studies are conducted in anesthetized or conscious animals (e.g., dogs) or human patients.[11][13]
 - Catheter Placement: Multipolar electrode catheters are inserted through peripheral veins and advanced into various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.
 - Baseline Measurements: Programmed electrical stimulation protocols are used to measure baseline parameters, including:
 - Sinus cycle length (heart rate).
 - Sinus node recovery time (SNRT) and corrected SNRT (CSRT).
 - Atrial, AV nodal, and ventricular effective refractory periods (ERPs).
 - Conduction times (intra-atrial, AV nodal, His-Purkinje).
 - Drug Administration: Alinidine is administered intravenously at escalating doses.[11]
 - Post-Drug Measurements: The full set of electrophysiological measurements is repeated at each dose level to determine the drug's effects and establish a dose-response relationship.



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Caption: Workflow for in vitro electrophysiological analysis of Alinidine.

Summary and Conclusion

Alinidine hydrobromide exhibits a distinct electrophysiological profile characterized primarily by its negative chronotropic action on the sinoatrial node. This effect is mediated through the inhibition of the I_f pacemaker current, which slows the rate of diastolic depolarization. While selective for the SA node at therapeutic concentrations, higher doses reveal inhibitory effects on calcium and potassium currents, leading to action potential prolongation and potential negative inotropy.

Key features of Alinidine's electrophysiological profile include:

- Primary Effect: Dose-dependent bradycardia.[4]
- SA Node: Decreased slope of phase 4 depolarization and prolonged APD.[5][6]
- Conduction: No significant impact on intra-atrial, AV nodal, or intraventricular conduction.[13][15]
- Refractoriness: Modest increases in the atrial effective refractory period.[11]
- Ion Channels: Primary inhibition of I_f , with secondary inhibition of I_s and I_K at higher concentrations.[4]

The electrophysiological profile of Alinidine differs significantly from that of beta-blockers and calcium antagonists, as it does not block beta-adrenoceptors and has minimal effects on conduction and contractility at intended therapeutic doses.[13][15] However, its lack of absolute specificity for the I_f channel ultimately limited its clinical development.

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